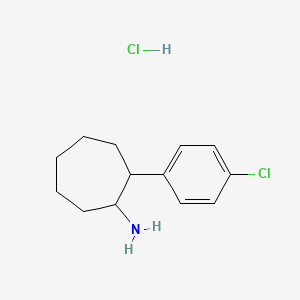
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine
Descripción general
Descripción
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine, also known as CGP 7930, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as mGluR5 antagonists and has been shown to have potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Residual and Contact Herbicide Transport
A study highlighted the environmental impact of herbicides such as glyphosate [N-(phosphonomethyl)-glycine] and glufosinate [2-amino-4-(hydroxy-methylphosphinyl)butanoic acid], noting their potential for reduced toxicity compared to other herbicides. The research emphasized the complexity of herbicide transport to groundwater due to preferential flow, indicating that even chemicals strongly absorbed in soil can rapidly migrate to groundwater. The study used lysimeters to assess the leaching of various herbicides, including glyphosate, under high-intensity rainfall, revealing significant herbicide losses shortly after rainfall. The findings underscore the environmental considerations in using such chemicals in agriculture (Malone et al., 2004).
Chemical Synthesis and Molecular Interaction
Solvation for Arylsulfonylation
A publication discussed the N-chemoselective arylsulfonylation of amino acid esters like L-tyrosine and D-(4-hydroxyphenyl)glycine, using arylsulfonyl chlorides without protecting the phenolic hydroxy group. The study detailed the reaction's conditions and chemoselectivity, providing insights into the specific solvation role of DMF in the process, influencing the nucleophilicity and chemoselectivity of the N-substitution (Penso et al., 2003).
Enzyme Activity Modulation by Glycine Derivatives
Research described the synthesis of bis-1,3,4-oxadiazole containing glycine moiety and its effects on the activities of certain transferase enzymes. The study found activation effects on some enzymes and inhibitory effects on others, with the impact varying with the compound's concentration. This indicates the potential biochemical and therapeutic significance of glycine derivatives in modulating enzyme activities (Tomi et al., 2010).
Biochemical and Pharmacological Studies
Glycine N-Methyltransferase Studies
A report focused on Glycine N-methyltransferase (GNMT), significant in methyl group metabolism and controlling the methylating potential of cells. The study presented the crystal structure of rat GNMT complexed with 5-methyltetrahydrofolate, detailing the binding sites and interactions. This structural insight is crucial for understanding the biochemical pathways and potential therapeutic targeting of GNMT (Luka et al., 2006).
NMDA Receptor Antagonists Development
Another study highlighted the development of NMDA (N-methyl-D-aspartate) receptor antagonists, with a focus on the glycine site of the receptor. The research mentioned the synthesis of thieno[2,3-b]pyridinones and their role as cytoprotectants and inhibitors of [3H]glycine binding to the NMDA receptor, shedding light on potential therapeutic applications in neurological disorders (Buchstaller et al., 2006).
Propiedades
IUPAC Name |
2-(2-chloro-5-methoxy-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-17-7-3-4-8(11)9(5-7)12(6-10(13)14)18(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOZSBVACQDHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-methoxyphenyl)-N-(methylsulfonyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




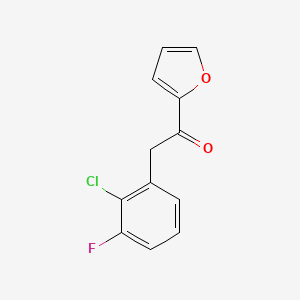
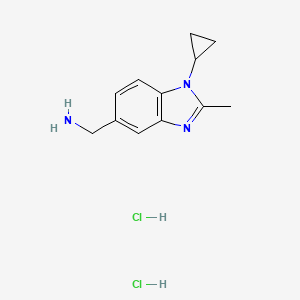
![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1434843.png)



![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)
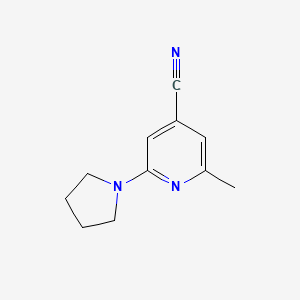
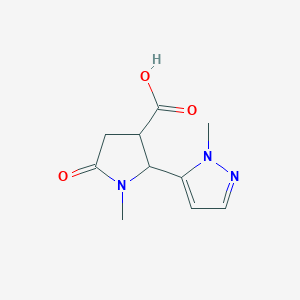
![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)


